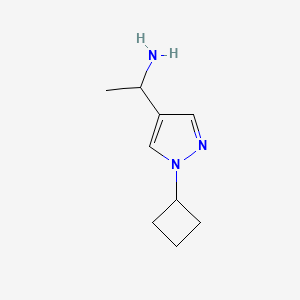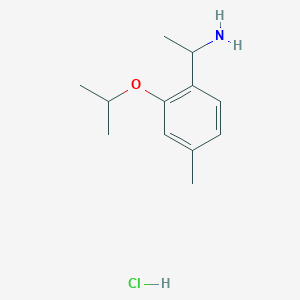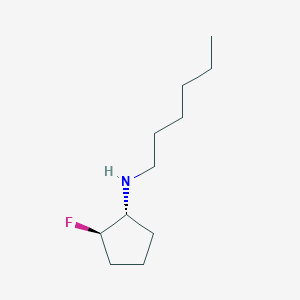![molecular formula C15H19NO4 B1531937 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid CAS No. 1404638-56-7](/img/structure/B1531937.png)
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid is a synthetic organic compound. It has applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several routes. A common method involves the reaction of benzyloxycarbonyl chloride with an appropriate amine. The reaction is typically performed in a solvent like dichloromethane under cooling conditions to control exothermic reactions. Then, 5-methylhex-4-enoic acid is introduced into the mixture and allowed to react, forming the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves automated processes to ensure consistency and purity. The reactants are precisely measured and mixed in a controlled environment. High-performance liquid chromatography (HPLC) is frequently used for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate. The reaction products often include carboxylic acids or ketones.
Reduction: : Reduction can occur using hydrogenation methods, often employing catalysts such as palladium on carbon. This leads to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions are possible, where the benzyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas, palladium on carbon.
Substitution Reagents: : Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed depend on the type of reaction. Oxidation typically produces carboxylic acids or ketones, reduction yields reduced derivatives, and substitution reactions give rise to compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
This compound is utilized in several scientific research areas:
Chemistry: : As an intermediate in organic synthesis, it is used to create more complex molecules.
Biology: : Employed in the synthesis of peptides and other biomolecules.
Medicine: : Investigated for potential therapeutic uses due to its structural properties.
Industry: : Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid exerts its effects varies based on its application. In biochemical applications, it can inhibit specific enzymes by binding to active sites, affecting metabolic pathways. The molecular targets and pathways involved are often studied using techniques like X-ray crystallography and mass spectrometry.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid exhibits unique reactivity due to its benzyloxycarbonyl group. Similar compounds include:
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid
2-{[(Benzyloxy)carbonyl]amino}-5-hex-4-enoic acid
2-{[(Benzyloxy)carbonyl]amino}-5-methylpent-4-enoic acid
The presence of the double bond in the hex-4-enoic acid moiety distinguishes it from its saturated or differently substituted analogs
Propriétés
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQZUFMEYJNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)


![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)


![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate](/img/structure/B1531876.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1531877.png)
